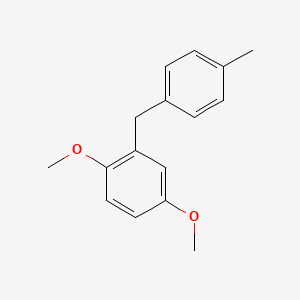![molecular formula C36H20N2O8S4 B14119491 4-({2,4,5-Tris[(4-carboxyphenyl)sulfanyl]-3,6-dicyanophenyl}sulfanyl)benzoic acid](/img/structure/B14119491.png)
4-({2,4,5-Tris[(4-carboxyphenyl)sulfanyl]-3,6-dicyanophenyl}sulfanyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’,4’‘,4’‘’-((3,6-Dicyanobenzene-1,2,4,5-tetrayl)tetrakis(sulfanediyl))tetrabenzoic acid is a complex organic compound characterized by its unique structure, which includes multiple benzene rings and cyano groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-((3,6-Dicyanobenzene-1,2,4,5-tetrayl)tetrakis(sulfanediyl))tetrabenzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the core benzene structure, followed by the introduction of cyano groups and sulfanediyl linkages. Common reagents used in these reactions include nitriles, sulfur compounds, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of advanced purification methods, such as chromatography and crystallization, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,4’,4’‘,4’‘’-((3,6-Dicyanobenzene-1,2,4,5-tetrayl)tetrakis(sulfanediyl))tetrabenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert cyano groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4,4’,4’‘,4’‘’-((3,6-Dicyanobenzene-1,2,4,5-tetrayl)tetrakis(sulfanediyl))tetrabenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 4,4’,4’‘,4’‘’-((3,6-Dicyanobenzene-1,2,4,5-tetrayl)tetrakis(sulfanediyl))tetrabenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s cyano groups and sulfanediyl linkages play a crucial role in its reactivity and binding affinity. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene: Known for its use as a photocatalyst and in organic light-emitting diodes (OLEDs).
4,4’,4’‘,4’‘’-(1,2,4,5-Benzenetetrayltetra-2,1-ethynediyl)tetrakisbenzoic acid: Utilized in the construction of metal-organic frameworks (MOFs).
Uniqueness
4,4’,4’‘,4’‘’-((3,6-Dicyanobenzene-1,2,4,5-tetrayl)tetrakis(sulfanediyl))tetrabenzoic acid is unique due to its combination of cyano groups and sulfanediyl linkages, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C36H20N2O8S4 |
|---|---|
Peso molecular |
736.8 g/mol |
Nombre IUPAC |
4-[2,4,5-tris[(4-carboxyphenyl)sulfanyl]-3,6-dicyanophenyl]sulfanylbenzoic acid |
InChI |
InChI=1S/C36H20N2O8S4/c37-17-27-29(47-23-9-1-19(2-10-23)33(39)40)30(48-24-11-3-20(4-12-24)34(41)42)28(18-38)32(50-26-15-7-22(8-16-26)36(45)46)31(27)49-25-13-5-21(6-14-25)35(43)44/h1-16H,(H,39,40)(H,41,42)(H,43,44)(H,45,46) |
Clave InChI |
NVJKOCFVEHYVEC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)SC2=C(C(=C(C(=C2SC3=CC=C(C=C3)C(=O)O)C#N)SC4=CC=C(C=C4)C(=O)O)SC5=CC=C(C=C5)C(=O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B14119408.png)
![(1S,2R,6R,8S,11S,12S,15S,16S)-4-isocyano-2,6,15,16-tetramethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-5,15-diol](/img/structure/B14119410.png)

![2-[(5-Bromo-4,6-dimethylpyrimidin-2-yl)iminomethyl]-3-hydroxyinden-1-one](/img/structure/B14119417.png)
![N-ethyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B14119423.png)
![Methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14119425.png)






![N-(2,3-dihydro-1H-inden-5-yl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14119475.png)

